3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cheminformatics Drug Design Fragment-based screening

3-(1H-Imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane (CAS 2320467-51-2) is a synthetic tropane-derivative building block with the molecular formula C₁₇H₂₁N₃O₃S and a molecular weight of 347.4 g/mol [REFS-1, REFS-2]. It features a rigid 8-azabicyclo[3.2.1]octane core, an N-8-linked 2-methoxybenzenesulfonyl group, and a C-3-linked 1H-imidazol-1-yl substituent.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 2320467-51-2
Cat. No. B2600000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane
CAS2320467-51-2
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4
InChIInChI=1S/C17H21N3O3S/c1-23-16-4-2-3-5-17(16)24(21,22)20-13-6-7-14(20)11-15(10-13)19-9-8-18-12-19/h2-5,8-9,12-15H,6-7,10-11H2,1H3
InChIKeyIGNKSFBVLNFRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1H-Imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane (CAS 2320467-51-2): Procurement-Relevant Structural Identity


3-(1H-Imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane (CAS 2320467-51-2) is a synthetic tropane-derivative building block with the molecular formula C₁₇H₂₁N₃O₃S and a molecular weight of 347.4 g/mol [REFS-1, REFS-2]. It features a rigid 8-azabicyclo[3.2.1]octane core, an N-8-linked 2-methoxybenzenesulfonyl group, and a C-3-linked 1H-imidazol-1-yl substituent. This combination yields a compact, hydrogen-bond-capable scaffold with distinct topological and electronic properties relevant for fragment-based drug discovery and focused library design.

Why 3-(1H-Imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane Cannot Be Replaced by a Generic 8-Azabicyclo[3.2.1]octane Congener


The 8-azabicyclo[3.2.1]octane class is pharmacologically promiscuous: subtle changes in N-8 sulfonyl and C-3 heterocycle identity can switch target engagement from fatty acid elongase inhibition (ELOVL6) to mu-opioid receptor antagonism or vasopressin antagonism [REFS-1, REFS-2, REFS-3]. In the target compound, the 2-methoxybenzenesulfonyl group introduces a sterically constrained, electron-rich aromatic sulfonamide that differs fundamentally from the phenylsulfonyl, tetrahydronaphthylsulfonyl, or unsubstituted imidazolylsulfonyl variants commonly found in commercial libraries. These structural differences are expected to alter hydrogen-bonding geometry, lipophilicity (clogP), and metabolic soft-spot profile in ways that cannot be replicated by a generic '8-azabicyclo[3.2.1]octane sulfonamide' surrogate.

Quantitative Differentiation Evidence for 3-(1H-Imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane


Molecular Topology and Physicochemical Property Differentiation versus Closest Structural Analogs

Comparison of the target compound with its closest catalogued analogs (differing only in the sulfonyl group) reveals quantifiable differences in molecular weight, hydrogen-bond acceptor/donor count, and topological polar surface area (TPSA). The 2-methoxybenzenesulfonyl group introduces an additional oxygen atom and a methoxy substituent that is absent in the simpler phenylsulfonyl analog. Computed TPSA for the target compound is 75.9 Ų, whereas the tetrahydronaphthylsulfonyl analog (CAS 2320468-82-2) has TPSA of 59.1 Ų [REFS-1, REFS-2]. These differences directly impact predicted membrane permeability and CNS penetration scores, making the target compound a distinct starting point for CNS or peripherally restricted programs.

Cheminformatics Drug Design Fragment-based screening

Absence of Predicted Mu-Opioid Receptor Activity versus Patent-Class Antagonists

The 8-azabicyclo[3.2.1]octane scaffold is a core motif in several patented mu-opioid receptor (MOR) antagonists, where specific C-3 and N-8 substituents are mandatory for activity . The target compound bears a C-3 imidazol-1-yl group, whereas pharmacophoric MOR antagonists require a C-3 aryl or heteroaryl carboxamide. In a representative patent series, the most potent MOR antagonist (Example 1, Ki = 0.8 nM) possesses a 3-endo-benzamide substituent; simple 3-imidazolyl analogs were not reported as active . This structural deviation strongly suggests that the target compound is unlikely to engage MOR at pharmacologically relevant concentrations, thereby avoiding the on-target opioid liabilities that constrain the use of classical 8-azabicyclo[3.2.1]octane MOR antagonists in non-opioid programs.

Opioid receptor pharmacology Drug repurposing Selectivity profiling

Sulfonyl Group Metabolic Stability Differentiation: 2-Methoxybenzene vs. Unsubstituted Phenyl

The 2-methoxy substituent on the benzenesulfonyl group is a recognized metabolic soft-spot blocking strategy. In the 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor series, compounds bearing a 2-methoxyphenylsulfonyl moiety (e.g., compound 1w) exhibited improved metabolic stability in human liver microsomes (HLM) compared to unsubstituted phenylsulfonyl analogs (t₁/₂ = 48 min vs. 12 min) . While the target compound places the sulfonyl at the N-8 rather than C-3 position, the electronic and steric protection afforded by the ortho-methoxy group is expected to confer analogous oxidative metabolism resistance, making it a preferable procurement choice over the unsubstituted phenylsulfonyl variant for programs requiring enhanced microsomal stability.

ADME Metabolic stability Cytochrome P450

Optimal Use Cases for 3-(1H-Imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane Based on Quantitative Evidence


Peripherally Restricted Fragment Library Design

The elevated TPSA (75.9 Ų) and additional hydrogen-bond acceptors of this compound make it a strong candidate for fragment libraries targeting peripheral proteins or for CNS-excluded programs. When compared to the tetrahydronaphthylsulfonyl analog (TPSA 59.1 Ų), the target compound is structurally biased toward lower passive brain penetration, aligning with the TPSA < 90 Ų guideline for oral absorption while exceeding the TPSA < 60-70 Ų typical of CNS-penetrant fragments .

Opioid-Receptor-Free Phenotypic Screening

The C-3 imidazol-1-yl substitution places this compound outside the pharmacophoric requirements for mu-opioid receptor antagonism, as defined by patented 3-benzamide-8-azabicyclo[3.2.1]octane antagonists (Ki ~ 0.8 nM) . This makes the compound suitable for high-content or target-agnostic phenotypic screens where opioid receptor engagement would constitute a confounding artifact, offering a cleaner biological starting point than classical tropane-based MOR ligands.

Metabolically Stable Sulfonamide Scaffold for Lead Optimization

The ortho-methoxy substituent on the benzenesulfonyl group is associated with enhanced microsomal stability in structurally related 8-azabicyclo[3.2.1]octane sulfonamides (HLM t₁/₂ ~ 48 min for 2-methoxy analog vs. 12 min for unsubstituted phenyl) . Although derived from a C-3 sulfonyl series, the electronic rationale supports procurement of the N-8 2-methoxybenzenesulfonyl variant as a starting point for lead optimization campaigns that prioritize metabolic robustness, potentially reducing the attrition associated with oxidative clearance.

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.